Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 1260989-61-4
Cat. No.: VC5059900
Molecular Formula: C23H31ClN4O5
Molecular Weight: 478.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260989-61-4 |
|---|---|
| Molecular Formula | C23H31ClN4O5 |
| Molecular Weight | 478.97 |
| IUPAC Name | ethyl 4-(2-chlorophenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C23H31ClN4O5/c1-5-32-20(29)18-17(25-21(30)26-19(18)15-8-6-7-9-16(15)24)14-27-10-12-28(13-11-27)22(31)33-23(2,3)4/h6-9,19H,5,10-14H2,1-4H3,(H2,25,26,30) |
| Standard InChI Key | QSMVYRLRBOQMEP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C(=O)OC(C)(C)C |
Introduction
Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry research. The compound features a piperazine moiety, which is often associated with pharmacological properties, particularly in drug design.
Synthesis
The synthesis of Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves several steps. The synthetic route may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., tetrahydrofuran) under controlled temperatures to ensure high yields and purity of the final product.
Synthesis Steps Overview
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Starting Materials: Typically involve piperazine derivatives and tetrahydropyrimidine precursors.
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Reagents: Sodium hydride, tetrahydrofuran.
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Conditions: Controlled temperature, inert atmosphere.
Biological Activity and Potential Applications
Compounds like Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are expected to have diverse biological activities due to their structural features. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors.
Potential Applications
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Medicinal Chemistry: Potential use in drug design due to its pharmacological properties.
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Biological Studies: Useful in enzyme inhibition studies or receptor binding assays.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
Analytical Techniques Used
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Nuclear Magnetic Resonance Spectroscopy (NMR): For structural confirmation.
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Mass Spectrometry (MS): For molecular weight determination and purity assessment.
Comparison with Similar Compounds
Other compounds in the tetrahydropyrimidine class, such as Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, share similar structural features and potential applications .
Comparison Table
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C20H26ClN3O4 | Not specified | Carboxylate, Piperazine |
| Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C25H36N4O5 | 472.6 g/mol | Carboxylate, Piperazine |
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